1,6-Bis(4-nitrophenoxy)naphthalene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
143996-00-3 |
|---|---|
Molecular Formula |
C22H14N2O6 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
1,6-bis(4-nitrophenoxy)naphthalene |
InChI |
InChI=1S/C22H14N2O6/c25-23(26)16-4-8-18(9-5-16)29-20-12-13-21-15(14-20)2-1-3-22(21)30-19-10-6-17(7-11-19)24(27)28/h1-14H |
InChI Key |
URRRIFDLRZGMQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)OC3=CC=C(C=C3)[N+](=O)[O-])C(=C1)OC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Established Synthetic Routes for 1,6-Bis(4-nitrophenoxy)naphthalene and Analogues
The formation of the ether bonds in this compound is a critical step, typically accomplished through well-established etherification protocols. For related analogues, palladium-catalyzed methods provide a powerful alternative.
The most direct synthesis of this compound involves a nucleophilic aromatic substitution reaction, a variant of the Williamson ether synthesis. byjus.comwikipedia.org In this procedure, 1,6-dihydroxynaphthalene (B165171) is reacted with an activated aryl halide, such as p-chloronitrobenzene or p-fluoronitrobenzene. The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) or dimethyl sulfoxide (B87167) (DMSO) in the presence of a base. capes.gov.brfrancis-press.com
The base, commonly potassium carbonate (K₂CO₃), deprotonates the hydroxyl groups of the dihydroxynaphthalene to form a more nucleophilic bis-phenoxide intermediate. This intermediate then attacks the electron-deficient carbon atom of the halonitrobenzene, which is activated by the strongly electron-withdrawing nitro group, displacing the halide ion to form the diaryl ether linkage. wikipedia.orgcapes.gov.br The reaction is typically heated to ensure a reasonable reaction rate. wikipedia.org This method is foundational for producing the dinitro precursor required for further chemical modifications. capes.gov.br
General Reaction Scheme:
1,6-Dihydroxynaphthalene + 2 p-Halonitrobenzene --(Base, Solvent, Heat)--> this compound
While classical methods are effective, modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and its C-O coupling variant, offer a versatile and highly efficient alternative for synthesizing diaryl ethers and related naphthalene (B1677914) derivatives. mdpi.comwikipedia.orgorganic-chemistry.org These reactions allow for the formation of C-O bonds under milder conditions and with a broader substrate scope than traditional methods like the Ullmann condensation. mdpi.comresearchgate.net
In a typical Buchwald-Hartwig C-O coupling, an aryl halide or triflate is coupled with an alcohol or phenol (B47542) in the presence of a palladium catalyst and a suitable ligand. organic-chemistry.org The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the alkoxide or phenoxide, and finally, reductive elimination to yield the diaryl ether and regenerate the Pd(0) catalyst. wikipedia.org The choice of ligand, often a bulky, electron-rich phosphine, is crucial for the reaction's success, influencing reaction rates and yields. wikipedia.orgnanochemres.org This methodology has been successfully applied to the synthesis of a wide array of highly substituted and functionalized naphthalene derivatives. acs.orgnih.govrsc.org
The efficiency and yield of diaryl ether syntheses, including that of this compound, are highly dependent on the reaction conditions. Key parameters for optimization include the choice of base, solvent, temperature, and catalyst system. researchgate.net For Williamson-type syntheses, polar aprotic solvents like DMF or DMSO are often preferred as they can dissolve the reactants and facilitate the SNAr mechanism. francis-press.commasterorganicchemistry.com The choice of base is also critical; while weaker bases like K₂CO₃ are common, stronger bases such as sodium hydride (NaH) can sometimes lead to higher yields, though they may also promote side reactions. researchgate.net
Reaction temperature is another key variable, with typical ranges between 50-100 °C for Williamson ether synthesis to overcome the activation energy barrier. wikipedia.org In some cases, microwave irradiation has been employed to dramatically reduce reaction times and improve yields. wikipedia.orgmdpi.com For palladium-catalyzed couplings, optimization involves screening different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligands, bases (e.g., Cs₂CO₃, K₃PO₄), and solvents to achieve the desired outcome. mdpi.comrsc.org
Table 1: Factors Influencing Diaryl Ether Synthesis Yields
| Parameter | Influence on Reaction | Examples | Citation |
|---|---|---|---|
| Solvent | Affects solubility and reaction mechanism. Polar aprotic solvents are common. | DMF, DMSO, Acetonitrile (B52724), THF | francis-press.commasterorganicchemistry.com |
| Base | Deprotonates the phenol; strength influences reactivity and side reactions. | K₂CO₃, Cs₂CO₃, NaH, K₃PO₄ | mdpi.comresearchgate.net |
| Temperature | Controls reaction rate; higher temperatures can increase yield but also side products. | 50-150 °C, Microwave heating | wikipedia.orgresearchgate.net |
| Catalyst/Ligand | Crucial for Pd-catalyzed reactions; influences efficiency and substrate scope. | Pd(OAc)₂, BINAP, SPhos | wikipedia.orgnih.gov |
| Leaving Group | Reactivity of the aryl halide depends on the halogen (F > Cl > Br > I for activated systems). | p-Chloronitrobenzene, p-Fluoronitrobenzene | capes.gov.brfrancis-press.com |
Derivatization Pathways and Functional Group Transformations
The nitro groups on this compound are pivotal functional handles that open up extensive possibilities for derivatization, primarily through reduction to amino groups. These diamine derivatives serve as key monomers for creating new polymers and functional materials.
The conversion of the dinitro compound, this compound, into its corresponding diamine, 1,6-Bis(4-aminophenoxy)naphthalene, is a critical functional group transformation. This reduction is most commonly achieved through catalytic hydrogenation. google.com
A typical procedure involves dissolving the dinitro compound in a suitable solvent, such as N,N-dimethylformamide (DMF), and treating it with hydrogen gas in the presence of a metal catalyst. google.com Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation. An alternative method involves using hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like Pd/C, which avoids the need for high-pressure hydrogenation equipment. google.com The resulting 1,6-Bis(4-aminophenoxy)naphthalene is a stable crystalline solid and a valuable monomer for polymerization reactions, yielding products with melting points in the range of 162–163 °C. google.com
The diamine 1,6-Bis(4-aminophenoxy)naphthalene is a versatile building block for designing and synthesizing a wide array of new materials with specific properties. The peripheral amino groups can be readily reacted to introduce new functionalities. capes.gov.brelsevierpure.com
A significant application is in the synthesis of high-performance aromatic polyimides. This is achieved through a two-stage polycondensation reaction between the diamine and various aromatic tetracarboxylic dianhydrides. capes.gov.brresearchgate.net The initial step forms a soluble poly(amic acid) intermediate, which is then thermally or chemically treated to induce cyclodehydration, forming the final, robust polyimide film. elsevierpure.com These materials exhibit excellent thermal stability and mechanical properties. elsevierpure.comresearchgate.net
Furthermore, the core dihydroxynaphthalene structure can be used to synthesize other variants. For example, by reacting dihydroxynaphthalenes with halopyridines via an Ullmann-type coupling, bis-pyridine scaffolds are formed. mdpi.com Subsequent N-alkylation of these intermediates leads to the formation of naphthalene-derivative bis-quaternary ammonium (B1175870) salts (bis-QACs), which have been investigated for their antimicrobial properties. mdpi.com This demonstrates the modularity of the naphthalene-bis(phenoxy) scaffold in creating functionally diverse molecules. researchgate.netresearchgate.net
Green Chemistry Principles in the Synthesis of this compound
The synthesis of this compound, a diaryl ether, is typically achieved through a nucleophilic aromatic substitution reaction, specifically a variation of the Williamson ether synthesis. This involves the reaction of a nucleophile, the dianion of 1,6-dihydroxynaphthalene, with an electrophile, an activated aryl halide such as 1-fluoro-4-nitrobenzene (B44160) or 1-chloro-4-nitrobenzene. The core of applying green chemistry to this synthesis lies in optimizing various reaction parameters to minimize environmental impact and enhance efficiency. Key areas of focus include the use of environmentally benign solvents, the application of energy-efficient methods, and the utilization of catalytic systems that reduce waste and improve reaction rates.
While specific literature on the green synthesis of this compound is not extensively detailed, the principles can be extrapolated from similar syntheses of aromatic ethers and naphthalene derivatives. The primary precursors for this synthesis are 1,6-dihydroxynaphthalene and a p-nitrophenyl halide. The reaction is generally facilitated by a base to deprotonate the hydroxyl groups of the naphthalene core, thereby increasing its nucleophilicity.
Greener Solvents:
Traditional syntheses of diaryl ethers often employ polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP). While effective, these solvents are associated with environmental and health concerns. Green chemistry principles advocate for their replacement with more sustainable alternatives.
Polyethylene glycols (PEGs), particularly PEG-400, have emerged as promising green solvents. nih.govresearchgate.net They are non-toxic, biodegradable, and have low volatility. In a related synthesis of 1,8-bis(4-methoxy-3-nitrophenyl)naphthalene, PEG-400 was used as the reaction medium for a Suzuki coupling, demonstrating its utility in complex aromatic syntheses. nih.govresearchgate.net Ionic liquids, such as N-methyl-2-pyrrolidone hydrogensulfate ([HNMP]⁺HSO₄⁻), can also serve as both a catalyst and a recyclable solvent, offering a greener alternative for the synthesis of naphthalene derivatives. rsc.org Other modern ether solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are derived from renewable resources and are considered more environmentally friendly than traditional solvents like tetrahydrofuran (B95107) (THF) or dichloromethane. mdpi.com
Table 1: Comparison of Conventional and Green Solvents for Aromatic Ether Synthesis
| Solvent | Type | Advantages | Disadvantages | Green Chemistry Relevance |
| DMF, DMSO, NMP | Conventional Polar Aprotic | High boiling point, good solvating power for polar reactants | Toxic, high boiling point makes removal difficult, environmental concerns | Poor |
| Polyethylene Glycol (PEG-400) | Green Solvent | Non-toxic, biodegradable, low volatility, recyclable | Can be viscous, may require higher temperatures | High |
| Ionic Liquids (e.g., [HNMP]⁺HSO₄⁻) | Green Solvent/Catalyst | Recyclable, low vapor pressure, tunable properties | Can be expensive, potential toxicity needs evaluation | High |
| 2-MeTHF, CPME | Bio-derived Ether Solvents | Derived from renewable resources, lower toxicity than THF | Flammable, potential for peroxide formation (less than THF) | High |
| Water | Greenest Solvent | Non-toxic, inexpensive, non-flammable | Poor solubility for many organic reactants | High (if used with phase-transfer catalysis) |
Phase-Transfer Catalysis (PTC):
Phase-transfer catalysis is a powerful technique in green chemistry that facilitates the reaction between reactants in different phases (e.g., a solid and a liquid, or two immiscible liquids). jetir.org In the synthesis of this compound, the salt of 1,6-dihydroxynaphthalene is often a solid, while the p-nitrophenyl halide is dissolved in an organic solvent. A phase-transfer catalyst, such as a quaternary ammonium or phosphonium (B103445) salt (e.g., tetrabutylammonium (B224687) bromide - TBAB), can transport the naphthoxide anion from the solid or aqueous phase to the organic phase where the reaction occurs. phasetransfer.comresearchgate.net
The use of PTC offers several green advantages:
It can eliminate the need for harsh, anhydrous conditions and expensive, hazardous solvents. phasetransfer.com
Reactions can often be performed using water as a solvent or even under solvent-free conditions. researchgate.net
It allows for the use of inexpensive and safer inorganic bases like sodium hydroxide (B78521) or potassium carbonate. phasetransfer.com
It can lead to increased reaction rates and higher yields. austinpublishinggroup.com
Table 2: Potential Phase-Transfer Catalysts for Williamson Ether Synthesis
| Catalyst | Type | Typical Reaction Conditions | Green Advantages |
| Tetrabutylammonium Bromide (TBAB) | Quaternary Ammonium Salt | Solid-liquid or liquid-liquid PTC, often with aqueous NaOH or solid K₂CO₃ | Readily available, efficient, allows for use of water |
| Aliquat 336® | Quaternary Ammonium Salt | Similar to TBAB, effective for various nucleophilic substitutions | High catalytic activity, can be recycled with the organic phase |
| Tetrabutylphosphonium Bromide | Quaternary Phosphonium Salt | Solid-liquid PTC, can be more thermally stable than ammonium salts | High stability, good for higher temperature reactions |
| Crown Ethers (e.g., 18-Crown-6) | Polyether | Solid-liquid PTC, complexes with alkali metal cations (e.g., K⁺) | High efficiency in solubilizing inorganic salts |
Alternative Energy Sources:
Microwave-assisted synthesis has become a cornerstone of green chemistry by providing rapid and efficient heating. researchgate.net For the synthesis of this compound, microwave irradiation could significantly reduce reaction times from hours to minutes compared to conventional heating methods. This not only saves energy but can also lead to cleaner reactions with fewer side products, simplifying purification. researchgate.net
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the cornerstone of molecular structure elucidation, offering precise insights into the chemical environment of individual nuclei.
Application of ¹H and ¹³C NMR for Molecular Connectivity and Conformational Analysis
While specific experimental NMR data for this compound is not widely published, the expected ¹H and ¹³C NMR spectra can be predicted based on the chemical structure and data from analogous compounds. These spectra are fundamental for confirming the molecular framework and connectivity.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons on both the naphthalene core and the two 4-nitrophenyl rings. The symmetry of the 1,6-disubstituted naphthalene core would result in three unique proton signals, while the symmetrically substituted p-nitrophenoxy groups would each display a characteristic AA'BB' system, appearing as two distinct doublets.
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information, showing signals for each unique carbon atom in the molecule. The naphthalene core would exhibit signals for its ten carbons, with chemical shifts influenced by the oxygen substitution. The 4-nitrophenoxy groups would show four distinct signals each. The carbon directly attached to the nitro group (C-NO₂) would be significantly downfield, as would the carbons bonded to the ether oxygens.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | |||
|---|---|---|---|---|
| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |
| Naphthalene H-2, H-7 | ~7.3-7.5 | d | Naphthalene C-1, C-6 | ~150-155 |
| Naphthalene H-3, H-8 | ~7.5-7.7 | t | Naphthalene C-2, C-7 | ~110-115 |
| Naphthalene H-4, H-5 | ~7.9-8.1 | d | Naphthalene C-3, C-8 | ~128-132 |
| Nitrophenyl H (ortho to -OAr) | ~7.1-7.3 | d | Naphthalene C-4, C-5 | ~122-126 |
| Nitrophenyl H (ortho to -NO₂) | ~8.2-8.4 | d | Naphthalene C-4a, C-8a | ~125-130 |
| Nitrophenyl C (ipso to -OAr) | ~160-165 | |||
| Nitrophenyl C (ortho to -OAr) | ~118-122 | |||
| Nitrophenyl C (ortho to -NO₂) | ~125-128 | |||
| Nitrophenyl C (ipso to -NO₂) | ~142-145 |
Advanced NMR Techniques for Stereochemical and Dynamic Insights
To unambiguously confirm the assignments predicted above and to probe the three-dimensional structure, a suite of two-dimensional (2D) NMR experiments would be invaluable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity of protons within the naphthalene and nitrophenyl spin systems.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It would be crucial for establishing the connectivity between the naphthalene core and the nitrophenoxy groups through the ether linkage (C-O-C).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could offer insights into the preferred conformation of the molecule, particularly the rotational orientation of the nitrophenoxy rings relative to the naphthalene plane.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Signatures and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is essential for identifying the functional groups present in a molecule.
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |
| Asymmetric NO₂ Stretch | 1550-1475 | Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium to Strong |
| Symmetric NO₂ Stretch | 1360-1290 | Strong |
| Asymmetric Aryl C-O-C Stretch | 1300-1200 | Strong |
| Symmetric Aryl C-O-C Stretch | 1050-1010 | Medium |
| Aromatic C-H Out-of-Plane Bend | 900-675 | Strong |
High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for obtaining structural information through fragmentation analysis.
For this compound, with a molecular formula of C₂₂H₁₄N₂O₆, the calculated monoisotopic mass is 402.0801 g/mol . HRMS analysis would be expected to yield a measured mass that is within a few parts per million (ppm) of this theoretical value, confirming the molecular formula.
The fragmentation pattern under electron ionization (EI) or other ionization techniques would provide further structural proof. Aromatic nitro compounds are known to fragment via characteristic pathways, including the loss of NO₂ (a loss of 46 Da) and NO (a loss of 30 Da). Cleavage of the ether bond is another expected fragmentation pathway, leading to ions corresponding to the nitrophenoxy radical or the naphthoxy cation.
Table 3: Predicted HRMS Data and Major Fragments for this compound
| Species | Formula | Calculated m/z | Description |
|---|---|---|---|
| [M]⁺˙ | [C₂₂H₁₄N₂O₆]⁺˙ | 402.0801 | Molecular Ion |
| [M-NO₂]⁺ | [C₂₂H₁₄NO₄]⁺ | 356.0872 | Loss of a nitro group |
| [M-C₆H₄NO₂]⁺ | [C₁₆H₁₀NO₄]⁺ | 280.0610 | Cleavage of one ether bond (loss of nitrophenoxy radical) |
| [C₁₀H₆(O)(OC₆H₄NO₂)]⁺˙ | [C₁₆H₁₀NO₃]⁺˙ | 279.0637 | Loss of a nitrophenol molecule |
| [C₆H₄NO₃]⁺ | [C₆H₄NO₃]⁺ | 138.0191 | Nitrophenoxy cation |
Electronic Absorption and Emission Spectroscopy: Probing Electronic Transitions and Conjugation
UV-Visible absorption and fluorescence emission spectroscopy are used to study the electronic properties of conjugated systems. The attachment of nitro groups to an aromatic compound typically induces bathochromic (red) shifts in the absorption spectra.
The UV-Vis spectrum of this compound is expected to be dominated by π-π* transitions within the extended conjugated system formed by the naphthalene and nitrophenyl moieties. The spectrum would likely show strong absorption bands in the UV region, potentially extending into the visible range due to the presence of the electron-withdrawing nitro groups, which can facilitate intramolecular charge-transfer (ICT) transitions.
Fluorescence properties are more difficult to predict. While naphthalene itself is fluorescent, nitroaromatic compounds are often non-fluorescent or weakly fluorescent because the nitro group can act as an efficient quencher of the excited state through processes like intersystem crossing. However, some specially designed nitroaromatic molecules have been shown to be emissive. Therefore, experimental measurement is necessary to determine if this compound exhibits any significant fluorescence.
Chromatographic Methods for Purity Assessment and Isomer Separation
Chromatographic techniques are indispensable for the purification of synthetic products and the assessment of their purity. For a compound like this compound, column chromatography is a standard and effective method for purification.
Given the moderate polarity of the target molecule, silica gel would be an appropriate stationary phase. Elution would likely be achieved using a mobile phase consisting of a solvent mixture, such as petroleum ether/dichloromethane or hexane/ethyl acetate. The polarity of the eluent would be optimized to achieve good separation of the desired product from unreacted starting materials (e.g., 1,6-dihydroxynaphthalene and 1-fluoro-4-nitrobenzene) and any potential side products, such as isomeric bis-substituted naphthalenes (e.g., 1,5- or 2,7-isomers).
For analytical purposes, High-Performance Liquid Chromatography (HPLC) would be the method of choice for assessing the final purity of the compound. A reversed-phase column (e.g., C18) with a mobile phase such as acetonitrile/water or methanol/water would be suitable for separating the target compound from any remaining impurities. HPLC is particularly effective for separating positional isomers, which can be challenging to distinguish by other means.
Crystallography and Solid State Structural Analysis
Single-Crystal X-ray Diffraction of 1,6-Bis(4-nitrophenoxy)naphthalene and Analogues
Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique has been applied to various naphthalene (B1677914) derivatives to elucidate their detailed structural features.
The conformation of a molecule, defined by the spatial arrangement of its atoms, is a critical aspect revealed by X-ray crystallography. In the case of disubstituted naphthalenes, the dihedral angles between the naphthalene core and its substituents are of particular interest.
For instance, in the analogue 1,8-Bis(4-methoxy-3-nitrophenyl)naphthalene, the two substituted phenyl rings adopt a nearly coplanar arrangement with a dihedral angle of 18.53 (5)° between them. nih.govresearchgate.net Each of these phenyl rings is significantly twisted out of the plane of the naphthalene ring system, with a dihedral angle of 65.40 (5)°. nih.govresearchgate.net This twisted, 'co-facial' architecture is a notable conformational feature. nih.govresearchgate.net
Similarly, in 4-Nitrophenyl naphthalene-1-sulfonate (B229774), the benzene (B151609) ring plane forms a dihedral angle of 63.39 (8)° with the naphthalene ring system. nih.govresearchgate.netdoaj.org The nitro group, in this case, is nearly coplanar with its attached benzene ring, showing a dihedral angle of 10.73 (16)°. nih.govresearchgate.netdoaj.org Another related compound, 2,2′-Bis(4-nitrophenoxy)-1,1′-binaphthyl, exhibits a dihedral angle of 73.70 (5)° between its two naphthalene systems. nih.gov The dihedral angles between the 4-nitrobenzene rings and their directly attached naphthalene rings are 76.42 (7)° and 81.99 (7)°. nih.gov
In 2,7-Dimethoxy-1-(4-nitrobenzoyl)-naphthalene, the dihedral angle between the naphthalene ring system and the benzene ring is 61.97 (5)°. researchgate.net The nitro group and the phenyl ring are almost coplanar, with a torsion angle of 2.94 (19)°. researchgate.net A second monoclinic polymorph of 1-Nitro-4-(4-nitrophenoxy)benzene shows a twisted V-shape, with the two nitrophenyl rings inclined to one another by 56.14 (7)°. researchgate.net
| Compound | Ring System 1 | Ring System 2 | Dihedral Angle (°) | Reference |
|---|---|---|---|---|
| 1,8-Bis(4-methoxy-3-nitrophenyl)naphthalene | Substituted Phenyl Ring 1 | Substituted Phenyl Ring 2 | 18.53 (5) | nih.govresearchgate.net |
| 1,8-Bis(4-methoxy-3-nitrophenyl)naphthalene | Substituted Phenyl Ring | Naphthyl Unit | 65.40 (5) | nih.govresearchgate.net |
| 4-Nitrophenyl naphthalene-1-sulfonate | Benzene Ring | Naphthalene Ring System | 63.39 (8) | nih.govresearchgate.netdoaj.org |
| 4-Nitrophenyl naphthalene-1-sulfonate | Nitro Group | Benzene Ring | 10.73 (16) | nih.govresearchgate.netdoaj.org |
| 2,2′-Bis(4-nitrophenoxy)-1,1′-binaphthyl | Naphthalene System 1 | Naphthalene System 2 | 73.70 (5) | nih.gov |
| 2,7-Dimethoxy-1-(4-nitrobenzoyl)-naphthalene | Naphthalene Ring System | Benzene Ring | 61.97 (5) | researchgate.net |
| 1-Nitro-4-(4-nitrophenoxy)benzene (polymorph) | Nitrophenyl Ring 1 | Nitrophenyl Ring 2 | 56.14 (7) | researchgate.net |
For example, 1,8-Bis(4-methoxy-3-nitrophenyl)naphthalene crystallizes in the tetragonal space group I4cd, with unit cell dimensions of a = 13.3038 (9) Å and c = 22.7868 (11) Å. nih.govresearchgate.net 4-Nitrophenyl naphthalene-1-sulfonate crystallizes in the monoclinic space group P21/n with unit cell parameters a = 13.4407 (8) Å, b = 6.2990 (3) Å, c = 18.2556 (12) Å, and β = 106.296 (2)°. nih.gov 2,2′-Bis(4-nitrophenoxy)-1,1′-binaphthyl also crystallizes in a monoclinic system, with space group P21/c and unit cell dimensions a = 7.6159 (9) Å, b = 24.810 (3) Å, c = 13.5022 (15) Å, and β = 95.790 (3)°. nih.gov The ligand N,N′-(naphthalene-1,5-diyl) bis(1-(pyridin-2-yl) methanimine) crystallizes in the monoclinic space group P21/c. mdpi.com
| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |
|---|---|---|---|---|
| 1,8-Bis(4-methoxy-3-nitrophenyl)naphthalene | Tetragonal | I4cd | a = 13.3038 (9) Å, c = 22.7868 (11) Å | nih.govresearchgate.net |
| 4-Nitrophenyl naphthalene-1-sulfonate | Monoclinic | P21/n | a = 13.4407 (8) Å, b = 6.2990 (3) Å, c = 18.2556 (12) Å, β = 106.296 (2)° | nih.gov |
| 2,2′-Bis(4-nitrophenoxy)-1,1′-binaphthyl | Monoclinic | P21/c | a = 7.6159 (9) Å, b = 24.810 (3) Å, c = 13.5022 (15) Å, β = 95.790 (3)° | nih.gov |
| N,N′-(naphthalene-1,5-diyl) bis(1-(pyridin-2-yl) methanimine) | Monoclinic | P21/c | Not specified | mdpi.com |
Non-covalent interactions, such as hydrogen bonds and π-π stacking, are the primary forces that dictate the crystal packing. In N-(8-fluoronaphthalen-1-yl)benzamide derivatives, X-ray crystallography reveals a face-to-face alignment of naphthalene rings, which is partly due to NH···F hydrogen bonds. nsf.gov This arrangement leads to the formation of sheets composed of stacked naphthalene rings. nsf.gov In contrast, unfluorinated analogues exhibit NH···O=C hydrogen-bonding interactions that result in T-shaped π-π interactions between the benzamide (B126) and naphthalene rings. nsf.gov
In the crystal structure of 2,2′-Bis(4-nitrophenoxy)-1,1′-binaphthyl, classical hydrogen bonds are absent. Instead, the crystal packing is governed by C—H···O hydrogen bonds, which connect the molecules into chains along the c-axis. nih.gov Additionally, a weak C—H···π interaction is observed. nih.gov Weak intramolecular C—H···O interactions also contribute to the stabilization of the molecular structure of 4-Nitrophenyl naphthalene-1-sulfonate, while weak intermolecular C—H···O interactions stabilize the crystal packing. nih.govresearchgate.netdoaj.org
The crystal structure of 2,7-Dimethoxy-1-(4-nitrobenzoyl)-naphthalene features molecules linked by C—H...π interactions, and the phenyl rings participate in a centrosymmetric π–π interaction with a perpendicular distance of 3.523 Å and a lateral offset of 1.497 Å. researchgate.net Weak intermolecular C—H...O hydrogen bonds are also present. researchgate.net In 1,4-Bis(methylsulfanyl)naphthalene, a notable S···S contact of 3.6864 (9) Å is observed, which is close to the van der Waals contact distance. nih.gov
| Compound | Interaction Type | Description | Reference |
|---|---|---|---|
| N-(8-fluoronaphthalen-1-yl)benzamide derivatives | Hydrogen Bonding and Aromatic Stacking | Face-to-face alignment of naphthalene rings due to NH···F hydrogen bonds, forming stacked sheets. | nsf.gov |
| Unfluorinated N-(naphthalen-1-yl)benzamide analogues | Hydrogen Bonding and Aromatic Stacking | NH···O=C hydrogen bonds leading to T-shaped π-π interactions. | nsf.gov |
| 2,2′-Bis(4-nitrophenoxy)-1,1′-binaphthyl | Hydrogen Bonding and C-H···π Interactions | C—H···O hydrogen bonds forming chains; weak C—H···π interactions present. | nih.gov |
| 4-Nitrophenyl naphthalene-1-sulfonate | Hydrogen Bonding | Weak intra- and intermolecular C—H···O interactions. | nih.govresearchgate.netdoaj.org |
| 2,7-Dimethoxy-1-(4-nitrobenzoyl)-naphthalene | Aromatic Stacking and Hydrogen Bonding | Centrosymmetric π–π interaction between phenyl rings and weak intermolecular C—H...O hydrogen bonds. | researchgate.net |
| 1,4-Bis(methylsulfanyl)naphthalene | Sulfur-Sulfur Interaction | S···S contact distance of 3.6864 (9) Å. | nih.gov |
Polymorphism and Co-crystallization Phenomena
Polymorphism, the ability of a compound to exist in more than one crystalline form, can have a significant impact on its physical properties. While specific studies on the polymorphism of this compound are not detailed in the provided results, the existence of a second monoclinic polymorph for 1-Nitro-4-(4-nitrophenoxy)benzene highlights the possibility of such phenomena in related structures. researchgate.net This second polymorph crystallizes in the P21/c space group, differing from the previously reported C2/c space group. researchgate.net The molecular conformations also differ, with the dihedral angle between the nitrophenyl rings being 56.14 (7)° in the new polymorph compared to 66.75 (6)° in the original. researchgate.net
Co-crystallization, the formation of a crystalline solid containing two or more different molecules in the same lattice, is another important aspect of solid-state chemistry. The search results mention the crystal structure of N,N'-bis(4-nitrophenyl)-1,4-naphthalenedicarboxamide bis(dimethylsulfoxide) solvate, which is an example of a co-crystal or solvate. doaj.org
Powder X-ray Diffraction for Bulk Structural Characterization
Powder X-ray diffraction (PXRD) is a powerful technique for characterizing the crystalline nature of a bulk sample. It provides a fingerprint of the crystalline phases present. While single-crystal X-ray diffraction provides the detailed structure of a single crystal, PXRD is used to confirm the phase purity of a bulk powder and can be used to identify known crystalline phases. For new compounds, the powder pattern can be indexed to determine the unit cell parameters. For example, the new compound 1-N-(4-pyrydylmethyl)amino naphthalene was characterized by PXRD, which showed it crystallizes in a monoclinic system with the space group P2/m. researchgate.net
Theoretical and Computational Studies: Unveiling Electronic Structure and Reactivity
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. youtube.com It is widely employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization, by finding the minimum energy conformation. researchgate.netcnr.it For 1,6-Bis(4-nitrophenoxy)naphthalene, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-31G(d,p), would predict key structural parameters. pku.edu.cnchemrxiv.org
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com
For this compound, DFT calculations would determine the energies and spatial distributions of these orbitals. The presence of electron-withdrawing nitro groups is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted naphthalene (B1677914). The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical descriptor of molecular stability and reactivity. numberanalytics.com A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. In related nitroaromatic compounds, this gap is a crucial factor in predicting their electronic and charge-transfer properties. thaiscience.info
Illustrative Data: The following table presents typical HOMO-LUMO energy values calculated for related aniline (B41778) compounds using DFT (B3LYP/6-311G(d,p)), demonstrating the type of data that would be obtained for this compound.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| p-Aminoaniline | -4.8960 | -0.2941 | 4.6019 |
| p-Nitroaniline | -7.0741 | -3.1834 | 3.8907 |
| p-Isopropylaniline | -5.9239 | -0.6271 | 5.2968 |
| Data sourced from a computational study on substituted anilines and is for illustrative purposes only. thaiscience.info |
DFT calculations are also highly effective in predicting spectroscopic properties. By calculating the second derivatives of the energy with respect to atomic positions, a vibrational frequency analysis can be performed. researchgate.net This yields a theoretical infrared (IR) and Raman spectrum, where the frequencies correspond to specific molecular motions such as C-H stretching, C=C aromatic ring vibrations, C-O-C ether stretches, and characteristic N-O stretches of the nitro groups. Comparing these predicted spectra with experimental data is a crucial step in confirming the molecular structure. Anharmonic calculations can further refine these predictions to achieve better agreement with experimental results, which can be particularly important for systems with complex vibrational couplings. nih.govnih.gov
Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). mdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT would predict the wavelengths of maximum absorption (λmax), which are associated with π→π* transitions within the aromatic system. The presence of the extensive conjugated system, including the naphthalene core and nitrophenoxy groups, would likely result in absorption bands in the UV or visible region. pku.edu.cn
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. wolfram.com It is calculated from the total electron density and is an invaluable tool for identifying the electrophilic and nucleophilic sites within a molecule. researchgate.netresearchgate.net The MEP is color-coded to show different potential values:
Red: Regions of most negative electrostatic potential, rich in electrons, indicating sites prone to electrophilic attack. In this compound, these would be concentrated around the oxygen atoms of the nitro groups. thaiscience.inforesearchgate.net
Blue: Regions of most positive electrostatic potential, electron-deficient, indicating sites for nucleophilic attack.
Green/Yellow: Regions of intermediate or near-zero potential.
For this molecule, the MEP map would clearly illustrate the strong electron-withdrawing effect of the nitro groups, creating highly negative (red) zones around them. In contrast, regions on the aromatic rings might show varying potentials, influenced by the interplay between the naphthalene system and the substituents. This analysis provides a clear, intuitive picture of where the molecule is most likely to interact with other chemical species. nih.gov
Reactivity Descriptors and Mechanistic Insights from Computational Models
Beyond HOMO-LUMO analysis, DFT calculations can provide a suite of "conceptual DFT" reactivity descriptors that quantify a molecule's chemical behavior. numberanalytics.comresearchgate.net These descriptors are derived from the change in energy as electrons are added or removed. Key descriptors include:
Chemical Hardness (η): Proportional to the HOMO-LUMO gap, it measures resistance to change in electron distribution. A larger hardness value indicates greater stability. researchgate.net
Chemical Softness (S): The reciprocal of hardness (S = 1/η), it indicates how easily the molecule's electron cloud can be polarized.
Electronegativity (χ): The negative of the chemical potential, it measures the molecule's ability to attract electrons.
Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. Nitroaromatic compounds are known to be strong electrophiles. wikipedia.orgresearchgate.net
By calculating these values for this compound, one could quantitatively predict its stability and reactivity profile, comparing it to other related nitro compounds. thaiscience.info These descriptors are crucial for understanding reaction mechanisms, such as susceptibility to nucleophilic aromatic substitution, which is facilitated by the presence of strong electron-withdrawing nitro groups. wikipedia.org
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Supramolecular Interactions
While DFT calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. acs.org An MD simulation of this compound, often performed in a simulated solvent environment, would provide insights into its conformational flexibility. rsc.org
Quantitative Structure-Property Relationship (QSPR) Modeling for Naphthalene-Nitrophenoxy Systems
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or computationally derived properties of molecules (descriptors) with their macroscopic properties. mdpi.com The goal is to create a mathematical model that can predict a specific property for new, un-tested compounds based solely on their structure. nih.govresearchgate.net
For a class of compounds like naphthalene-nitrophenoxy systems, a QSPR study would involve several steps:
Assembling a dataset of related molecules with known experimental data for a property of interest (e.g., thermal stability, solubility, impact sensitivity). researchgate.netnih.gov
Calculating a large number of molecular descriptors for each molecule. These can be constitutional, topological, geometric, or quantum-chemical (like those from DFT). nih.govnih.gov
Using statistical methods, such as multilinear regression, to build a model that links a subset of these descriptors to the observed property. researchgate.net
A validated QSPR model could then be used to predict the properties of this compound without the need for direct experimentation, making it a highly efficient tool for materials design and screening. nih.gov
Reactivity and Reaction Mechanisms
Nucleophilic Aromatic Substitution (SNAr) at the Nitrophenoxy Sites
The presence of a strongly electron-withdrawing nitro group (NO₂) para to the ether linkage makes the phenoxy rings highly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org This reaction is a cornerstone of the chemistry of activated aryl ethers.
The SNAr mechanism proceeds via a two-step addition-elimination pathway. lumenlearning.compressbooks.pub
Addition of the Nucleophile : A nucleophile (Nu⁻) attacks the carbon atom of the phenoxy ring that is bonded to the naphthoxy ether oxygen (the ipso-carbon). This step is typically the rate-determining step as it disrupts the aromaticity of the ring. uomustansiriyah.edu.iqmasterorganicchemistry.com The attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org
Stabilization and Elimination : The negative charge of the Meisenheimer complex is delocalized and stabilized by the para-nitro group through resonance. pressbooks.publibretexts.org Subsequently, the aromaticity is restored by the elimination of the leaving group, which in this case would be the 1,6-dioxynaphthalene moiety.
The reaction is accelerated by the presence of strong electron-withdrawing groups, and the two nitro groups in 1,6-Bis(4-nitrophenoxy)naphthalene provide significant activation for this process. pressbooks.pub The substitution can be effected by a variety of nucleophiles, including alkoxides, amines, and thiolates. numberanalytics.com
Table 1: Key Features of SNAr at the Nitrophenoxy Sites
| Feature | Description |
| Reaction Type | Nucleophilic Aromatic Substitution (Addition-Elimination) |
| Activating Group | para-Nitro (NO₂) group |
| Site of Attack | C1 position of the 4-nitrophenoxy ring (ipso-carbon) |
| Key Intermediate | Meisenheimer Complex |
| Rate-Determining Step | Formation of the Meisenheimer complex masterorganicchemistry.com |
| Leaving Group | Naphthoxy group |
Electrophilic Aromatic Substitution on the Naphthalene (B1677914) Core
While the nitrophenoxy groups are activated towards nucleophilic attack, the naphthalene core is generally deactivated towards electrophilic aromatic substitution (EAS) due to the strong electron-withdrawing inductive effect of the two nitrophenoxy substituents. However, the ether oxygens are ortho-, para-directing activators via resonance, donating their lone-pair electrons into the naphthalene ring system. organicchemistrytutor.comwikipedia.org This creates a competitive electronic scenario.
The directing effects of the two substituents must be considered:
The 1-phenoxy group directs incoming electrophiles to the 2- and 4-positions.
The 6-phenoxy group directs incoming electrophiles to the 5- and 7-positions.
Substitution at the positions adjacent to the bulky nitrophenoxy groups (positions 2 and 5, the ortho positions) is likely to be sterically hindered. stackexchange.com Therefore, electrophilic attack is most favored at the 4- and 7-positions, which are para to the directing ether groups and less sterically encumbered. Naphthalene itself preferentially undergoes electrophilic attack at the α-position (e.g., positions 1, 4, 5, 8) because the corresponding carbocation intermediate (arenium ion) is better stabilized by resonance. libretexts.orgstackexchange.com The substitution pattern of the parent compound reinforces this preference for attack at positions 4 and 7.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Naphthalene Core
| Position | Directing Effect | Steric Hindrance | Predicted Reactivity |
| 2, 3, 8 | Not strongly directed | Moderate | Low |
| 4 | Activated (para to 1-OAr) | Low | High |
| 5 | Activated (ortho to 6-OAr) | High | Low to Moderate |
| 7 | Activated (para to 6-OAr) | Low | High |
Redox Chemistry and Electron Transfer Properties
The redox chemistry of this compound is dominated by the two nitroaromatic groups, which are well-known electron acceptors. The reduction of nitroaromatic compounds is a fundamental process in their environmental fate and biological activity. dtic.mil
The nitro groups (ArNO₂) can be reduced in a series of steps. The first step is typically a single-electron transfer to form a nitro anion-radical (ArNO₂⁻•). nih.govnih.gov This is a reversible process with a specific midpoint potential (E¹₇). The reduction potentials of nitroaromatic compounds are significantly higher (less negative) than those of many other organic functional groups, indicating they are relatively easy to reduce. researchgate.net
Further reduction can lead to the formation of a nitroso (ArNO) species, then a hydroxylamine (B1172632) (ArNHOH), and finally the corresponding amine (ArNH₂). nih.govsurendranatheveningcollege.com Each of these steps involves electron and proton transfers. The naphthalene core itself can be oxidized, but this typically requires much harsher conditions compared to the reduction of the nitro groups.
Table 3: Expected Redox Processes for this compound
| Process | Reaction | Typical Potential Range (vs. NHE) | Notes |
| First Reduction | ArNO₂ + e⁻ ⇌ ArNO₂⁻• | -0.3 V to -0.7 V researchgate.netresearchgate.net | Reversible one-electron transfer to form a stable anion-radical. |
| Second Reduction | ArNO₂⁻• + e⁻ + 2H⁺ → ArNO + H₂O | More complex; pH-dependent | Formation of the nitroso derivative. |
| Further Reduction | ArNO → ArNHOH → ArNH₂ | More negative potentials | Multi-electron, multi-proton steps leading to hydroxylamine and amine. |
| Naphthalene Oxidation | Naphth-R₂ → [Naphth-R₂]⁺• + e⁻ | > +1.0 V | Oxidation of the naphthalene core is significantly less favorable than nitro group reduction. |
Note: Potentials are estimates based on analogous nitroaromatic compounds.
Investigation of Acid-Base Equilibria and Protonation Effects
This compound does not possess strongly acidic or basic protons and is generally neutral in aqueous media. However, its constituent functional groups can participate in acid-base chemistry under specific conditions.
Lewis Basicity : The oxygen atoms of the ether linkages and the nitro groups possess lone pairs of electrons, rendering them Lewis bases. They can be protonated by strong acids. researchgate.net Protonation would drastically increase the electron-withdrawing nature of the substituents, further deactivating the naphthalene ring toward electrophilic attack.
Acidity of Related Phenols : The acidity of the parent phenol (B47542), 4-nitrophenol (B140041), provides insight into the electronic effect of the nitro group. The pKa of 4-nitrophenol is approximately 7.1, which is significantly more acidic than phenol (pKa ≈ 10). rsc.orgyoutube.com This demonstrates the powerful electron-withdrawing and charge-stabilizing effect of the para-nitro group on the conjugate base. youtube.com While the subject compound itself is not a phenol, this property underscores the electronic environment of the phenoxy rings.
Protonation equilibria can be described as follows:
Ether Oxygen Protonation : Ar-O-Naphth + H⁺ ⇌ [Ar-O(H)-Naphth]⁺
Nitro Group Protonation : Ar-NO₂ + H⁺ ⇌ [Ar-N(O)OH]⁺
These equilibria lie far to the left except in the presence of very strong or super-acidic media.
Kinetics and Mechanistic Pathways of Key Transformations
The rates and mechanisms of the primary reactions involving this compound are governed by the stability of the reaction intermediates.
Kinetics of EAS : The kinetics of electrophilic substitution on the naphthalene core are determined by the rate of formation of the arenium ion intermediate. The reaction rate is highly dependent on the nature of the electrophile and the reaction conditions. For naphthalene systems, reactions can sometimes be under kinetic or thermodynamic control. A classic example is the sulfonation of naphthalene, where the product distribution changes with temperature, yielding the α-product under kinetic control (lower temperature) and the more stable β-product under thermodynamic control (higher temperature). libretexts.orgwordpress.com For this compound, the strong deactivation of the ring suggests that forcing conditions (e.g., strong electrophiles, high temperatures) would be required to achieve substitution at a reasonable rate.
Table 4: Summary of Mechanistic and Kinetic Data
| Reaction Type | Mechanism | Key Intermediate | Rate-Determining Step | Kinetic Order |
| SNAr | Two-step Addition-Elimination pressbooks.pub | Meisenheimer Complex | Nucleophilic Addition | Second Order |
| EAS | Two-step Electrophilic Addition-Elimination | Arenium Ion (Sigma Complex) | Electrophilic Attack | Second Order |
Supramolecular Chemistry and Non Covalent Interactions
Molecular Recognition and Host-Guest Chemistry
Molecular recognition is a fundamental concept in supramolecular chemistry, where host molecules selectively bind to guest molecules. While specific host-guest studies involving 1,6-bis(4-nitrophenoxy)naphthalene as either the host or the guest are not extensively documented in the provided results, the structural motifs present in the molecule are relevant to recognition phenomena. For instance, the electron-deficient nitrophenyl groups could potentially interact with electron-rich guest species.
The design of synthetic receptors capable of selective molecular recognition is a significant area of research. researchgate.net Often, these receptors utilize non-covalent interactions to bind specific substrates. The effectiveness of a host-guest system is highly dependent on the complementarity of size, shape, and electronic properties between the host and the guest. In this context, the naphthalene (B1677914) and nitrophenoxy units of this compound could be envisioned as components in larger, more complex host structures designed for specific guest recognition.
Self-Assembly Processes and Hierarchical Structure Formation
Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. While direct studies on the self-assembly of this compound are not detailed, the behavior of related molecules provides insight into potential processes. For example, naphthalene diimide derivatives are known to undergo self-assembly driven by π-π interactions. nih.gov These interactions can lead to the formation of clusters and larger aggregates in solution. nih.gov
The formation of hierarchical structures from molecular building blocks is a key goal of supramolecular chemistry. Rigid building blocks are of considerable interest in the design of functional solid materials. nih.gov A related compound, 1,8-bis(4-methoxy-3-nitrophenyl)naphthalene, is noted for its potential use as a building block in the synthesis of multidentate ligands and foldamers. nih.gov This suggests that derivatives of bis(nitrophenoxy)naphthalene could also serve as components in the bottom-up construction of complex supramolecular architectures.
Characterization of Specific Non-Covalent Interactions within the Crystal Lattice and Solution
The solid-state structure of organic molecules is dictated by a variety of non-covalent interactions. In the case of aromatic compounds like this compound, π-π stacking and C-H···π interactions are particularly significant.
π-π Stacking: These interactions occur between aromatic rings and are crucial in the packing of many organic materials. wikipedia.org The electron-rich naphthalene core and the electron-deficient nitrophenyl rings of this compound create a system where π-π stacking can be a dominant organizational force. The molecular packing in similar structures often reveals a high degree of π-stacking interactions in the solid state. researchgate.net In some crystal structures, π-π interactions can generate supramolecular chains with centroid-to-centroid distances between aromatic systems ranging from 3.5590 (12) to 3.8535 (12) Å. researchgate.net
Other Non-Covalent Interactions: The nitro group present in the molecule can also participate in specific non-covalent interactions. Nitro-aromatic interactions have been identified as an important aspect of the solid-state structures of many compounds. researchgate.net These can involve interactions between the nitro group and an aromatic ring. researchgate.net Additionally, intermolecular hydrogen bonds, such as O-H···O and N-H···O, are critical in stabilizing the crystal structures of many organic compounds. mdpi.com
A study on the related compound 1,8-bis(4-methoxy-3-nitrophenyl)naphthalene revealed a molecular conformation where the two substituted phenyl rings are roughly coplanar, with a dihedral angle of 18.53 (5)°. nih.govresearchgate.net Each of these aryl rings is significantly twisted from the plane of the naphthalene unit by 65.40 (5)°. nih.govresearchgate.net This twisted conformation would influence how the molecules pack in the solid state and the specific non-covalent interactions that are formed.
Interactive Data Table: Crystallographic Data for a Related Naphthalene Derivative
| Parameter | Value |
| Compound | 1,8-Bis(4-methoxy-3-nitrophenyl)naphthalene |
| Molecular Formula | C₂₄H₁₈N₂O₆ |
| Molecular Weight | 430.40 |
| Crystal System | Tetragonal |
| Space Group | I4cd |
| a (Å) | 13.3038 (9) |
| c (Å) | 22.7868 (11) |
| V (ų) | 4033.1 (6) |
| Z | 8 |
| Temperature (K) | 293 |
Data sourced from a study on 1,8-bis(4-methoxy-3-nitrophenyl)naphthalene. nih.govresearchgate.net
Design of Supramolecular Synthons Utilizing the Nitrophenoxy and Naphthalene Moieties
Supramolecular synthons are structural units within molecules that can be relied upon to form specific and predictable non-covalent interactions. The nitrophenoxy and naphthalene moieties of this compound represent potential synthons for the design of new supramolecular assemblies.
The naphthalene unit, a large, rigid, and electron-rich aromatic system, is a well-established building block in supramolecular chemistry. It can participate in strong π-π stacking interactions and can serve as a scaffold for the attachment of other functional groups. The use of naphthalene diimides in redox flow batteries, for example, relies on the controlled π-π interactions of the naphthalene core. nih.gov
The 4-nitrophenoxy group provides a combination of an electron-deficient aromatic ring and a nitro group capable of specific interactions. The nitro group can act as a hydrogen bond acceptor and can also engage in nitro-π interactions. researchgate.net The combination of the electron-rich naphthalene and the electron-poor nitrophenyl groups could be exploited to create donor-acceptor type π-π stacking interactions, which are a powerful tool in directing self-assembly. For instance, strong π-π interactions between electron-rich benzene (B151609) derivatives and electron-poor pyridinium (B92312) rings have been used to synthesize catenanes. wikipedia.org
By strategically modifying the substitution pattern on the naphthalene core or the phenyl rings, it is possible to fine-tune the electronic properties and steric hindrance, thereby controlling the nature and directionality of the resulting supramolecular assemblies.
Applications in Advanced Materials Science
Polymer Chemistry: Monomer in High-Performance Polymers
While 1,6-bis(4-nitrophenoxy)naphthalene itself is not directly used as a monomer in polymerization, its diamine analogue, 1,6-bis(4-aminophenoxy)naphthalene, is a key monomer in the synthesis of high-performance polymers like polyimides and polyamides. The dinitro compound serves as the immediate precursor to this essential diamine, synthesized via a nucleophilic displacement reaction between 1,6-dihydroxynaphthalene (B165171) and p-chloronitrobenzene, followed by reduction. capes.gov.br
Polyimides are a class of polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. Aromatic polyimides derived from 1,6-bis(4-aminophenoxy)naphthalene (1,6-BAPON) are synthesized through a conventional two-stage process. capes.gov.br This involves the polyaddition of the diamine with various aromatic tetracarboxylic dianhydrides in a polar aprotic solvent to form a poly(amic acid) precursor, which is then thermally cyclized to the final polyimide. capes.gov.brresearchgate.netelsevierpure.com
These naphthalene-based polyimides exhibit impressive properties. For instance, they form transparent, flexible, and tough films with high tensile strength and modulus. researchgate.netelsevierpure.com The thermal stability is a key feature, with 10% weight loss temperatures often exceeding 500°C in both nitrogen and air atmospheres. researchgate.netelsevierpure.com The introduction of the naphthalene (B1677914) ring into the polymer backbone enhances the thermal stability of the resulting polyimides. rsc.org
Similarly, the related diamine, 2,6-bis(4-aminophenoxy)naphthalene (2,6-BAPON), has been used to create a series of aromatic polyimides with excellent thermal properties and mechanical strength. researchgate.net The resulting films demonstrate good tensile strength (105–124 MPa) and moduli (1.5–2.3 GPa). researchgate.netelsevierpure.com
Table 1: Thermal Properties of Polyimides Derived from 2,6-Bis(4-aminophenoxy)naphthalene (2,6-BAPON) and Various Dianhydrides
| Dianhydride | Glass Transition Temperature (Tg), °C | 10% Weight Loss Temperature (T10), °C (Nitrogen) | 10% Weight Loss Temperature (T10), °C (Air) |
|---|---|---|---|
| PMDA | - | 563 | 563 |
| BTDA | 295 | 555 | 550 |
| ODPA | 272 | 555 | 551 |
| BPDA | 291 | 558 | 558 |
| 6FDA | 255 | 543 | 535 |
Source: Data compiled from Hsiao, S. H., & Yang, C. P. (2004). researchgate.netelsevierpure.com
The structure of the repeating unit in naphthalene-ether-linked polymers dictates their physical and chemical properties. The rigid and planar naphthalene unit, combined with flexible ether linkages, creates a unique combination of stiffness and processability.
Key structure-property relationships include:
Thermal Stability : The introduction of the naphthalene ring into the polymer backbone significantly enhances thermal stability compared to polymers with more flexible linkages. rsc.org The rigid aromatic structure requires more energy for thermal degradation. Polyimides containing a naphthalene ring structure have shown 5% thermal weight loss temperatures as high as 569°C. mdpi.com
Solubility and Processability : While the rigidity of the naphthalene core can decrease solubility, the incorporation of flexible ether linkages (as in the phenoxy groups) and bulky substituents can improve solubility in organic solvents. researchgate.netelsevierpure.com For example, polyimides derived from 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA) are readily soluble in polar aprotic solvents. researchgate.netelsevierpure.com
Mechanical Properties : The rigid naphthalene backbone contributes to high tensile strength and modulus in the resulting polymers. researchgate.netelsevierpure.com The semi-crystalline nature, facilitated by the regular and symmetrical structure of monomers like 1,6-BAPON, can further enhance mechanical performance. mdpi.com
Miscibility : The presence of the naphthalene ring influences the miscibility of polymer blends. For example, studies on blends of poly(ethylene naphthalene-2,6-dicarboxylate) (PEN) and poly(butylene terephthalate) (PBT) have shown that they are miscible at the molecular level, a property influenced by the interactions involving the naphthalene unit. acs.org
Organic Electronic Materials: Semiconductors, Dielectrics, and Charge Transport Systems
Naphthalene-based scaffolds are of significant interest in the field of organic electronics due to their inherent semiconducting and charge transport properties. The extended π-conjugated system of the naphthalene ring facilitates electron delocalization, which is a prerequisite for charge mobility.
Derivatives of naphthalene-diimide (NDI) are well-studied n-type organic semiconductors. rsc.org Research on NDI functionalized with conjugated donor moieties has revealed ambipolar charge transport capabilities, highlighting the potential for naphthalene-based systems in complex electronic circuits. rsc.org While direct studies on this compound for these applications are not widely documented, the structural features suggest potential. The electron-withdrawing nitro groups could facilitate n-type (electron) transport, a less common but highly sought-after property in organic semiconductors.
Furthermore, polymers derived from naphthalene-based monomers exhibit promising dielectric properties. Polyimides, for instance, are known for their low dielectric constants, making them suitable as insulating layers in microelectronics. uminho.pt The introduction of a naphthalene ring structure into polyimide films has been shown to lower the dielectric constant and dielectric loss. mdpi.com For example, modifying a standard polyimide with just 5% of a naphthalene-containing diamine reduced the dielectric constant from 3.26 to 3.01 at 10 GHz. mdpi.com This is attributed to the rigid structure and large free volume created by the bulky naphthalene units.
Molecular Switches and Logic Gates Design
The development of molecular-scale computational circuits is a major goal in nanoscience, promising higher speeds and lower power consumption. bohrium.com Naphthalene-based molecules are promising candidates for creating molecular switches and logic gates due to their distinct electronic and optical properties. bohrium.comrsc.orgrsc.org
Researchers have demonstrated that naphthalene diimide (NDI) derivatives can function as molecular logic gates (e.g., NOT, YES, INHIBIT) based on fluorescence switching. rsc.orgrsc.org The fluorescence can be turned "ON" or "OFF" by external stimuli like the addition of an acid or a base, which correspond to logical input states of "1" or "0". rsc.orgrsc.org Similarly, naphthopyran molecules can act as optically controllable switches, transitioning between two stable states upon illumination with light, forming the basis for logic gates like AND, OR, and XOR. slideshare.net
A molecular field-effect transistor based on a single naphthalene molecule has been proposed to implement a full set of three-input logic gates. bohrium.com The device leverages the negative differential resistance (NDR) behavior of the naphthalene molecule, which can be modulated by an external gate voltage to perform different logical functions. bohrium.com These examples underscore the potential of the naphthalene scaffold, as found in this compound, as a core component in the design of molecular electronic devices.
Nonlinear Optical (NLO) Materials Potential
Nonlinear optical (NLO) materials are crucial for applications in optoelectronics, including frequency conversion and optical switching. Organic molecules with a "push-pull" architecture, featuring an electron donor and an electron acceptor connected by a π-conjugated system, often exhibit strong NLO responses. nih.gov
The structure of this compound, with its electron-rich naphthalene and phenoxy ether groups (push) and strongly electron-withdrawing nitro groups (pull), fits the D-π-A (Donor-π-Acceptor) design principle. Theoretical studies on similar naphthalene-based organic scaffolds have shown that this configuration leads to significant intramolecular charge transfer (ICT), which is essential for a large NLO response. nih.govresearchgate.net The large, delocalized π-electron system of the naphthalene core contributes to exceptional hyperpolarizabilities. nih.gov By tuning the donor and acceptor groups, the NLO properties can be precisely engineered. nih.gov This suggests that this compound and its derivatives have significant potential for development as high-performance NLO materials.
Functional Coatings and Thin Films based on Naphthalene-Nitrophenoxy Scaffolds
The combination of a rigid naphthalene core and functional phenoxy groups makes the this compound scaffold suitable for creating functional coatings and thin films. Polymers derived from its diamino counterpart can be processed into films with specific, desirable properties.
For instance, polyimide films derived from naphthalene-containing diamines are used as alignment layers for liquid crystals in display technologies. rsc.org These films possess high thermal stability and can induce vertical alignment of liquid crystal molecules. rsc.org Polyimides containing naphthalene and amide groups have also been investigated for their gas barrier properties. mdpi.com The high degree of crystallinity and strong interchain cohesion, promoted by the planar naphthalene structure, can significantly reduce the permeation of gases like oxygen and carbon dioxide, making them suitable for packaging and protective coating applications. mdpi.com Additionally, related naphthalene derivatives have been explored for creating hydrophobic coatings. The chemical stability and potential for functionalization of the naphthalene-nitrophenoxy scaffold open up possibilities for a wide range of applications in surface engineering.
Coordination Chemistry and Ligand Development for Catalysis
While direct research on the coordination chemistry and catalytic applications of this compound is not extensively documented in publicly available scientific literature, the structural features of the molecule suggest its potential as a versatile ligand in the development of metal complexes for catalysis. The presence of multiple potential coordination sites—the ether oxygen atoms and the nitro groups—offers various possibilities for binding to metal centers.
The fundamental building blocks of this compound, namely the naphthalene core and the nitrophenoxy substituents, are well-represented in the design of ligands for catalytic applications. For instance, derivatives of naphthalene have been successfully employed in the synthesis of metal complexes. A notable example is the use of bis(η6-naphthalene)chromium(0) in arene replacement reactions, where the naphthalene rings coordinate to the chromium metal center. researchgate.net Although this involves the π-system of the naphthalene ring rather than substituent coordination, it highlights the utility of the naphthalene scaffold in organometallic chemistry.
More relevant to the specific structure of this compound is the use of substituted naphthalenes as building blocks for multidentate ligands. For example, 1,8-disubstituted naphthalenes have been utilized to create rigid backbones for ligands designed for functional solids and foldamer synthesis. nih.gov The defined stereochemistry of the naphthalene core can lead to the formation of pre-organized ligand structures, which is often beneficial for catalysis.
The nitrophenyl groups also play a crucial role in the potential coordinating ability and subsequent catalytic activity. The electron-withdrawing nature of the nitro groups can significantly influence the electronic properties of the ligand and, consequently, the coordinated metal center. This electronic modulation can enhance the reactivity and catalytic performance of the resulting metal complex. Research on metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole has shown that the nitro group can stabilize the complex and enhance the acidity of other ligand sites, which can be advantageous in catalytic cycles. nih.govnih.gov
The ether linkages provide flexible yet stable connections between the naphthalene backbone and the nitrophenyl moieties, allowing the ligand to adopt various conformations to accommodate different metal ions. The oxygen atoms of the ether groups can act as Lewis basic sites for coordination to a metal center.
Based on the chemistry of related compounds, the development of catalysts based on this compound would likely involve its reaction with a metal precursor to form a coordination complex. The choice of metal and the reaction conditions would determine the final structure and properties of the complex. The catalytic activity of such a complex would then be evaluated in various organic transformations.
While specific experimental data for this compound as a ligand is not available, the table below outlines the potential coordination sites and their expected roles in catalysis, based on established principles of coordination chemistry and the behavior of similar compounds.
| Potential Coordination Site | Structural Feature | Potential Role in Catalysis |
| Ether Oxygen Atoms | Two ether linkages | Can act as neutral donor sites (L-type ligands) to coordinate with metal centers. The flexibility of the ether linkage allows for the formation of chelate rings with appropriate metal ions. |
| Nitro Group Oxygen Atoms | Two nitro groups | The oxygen atoms of the nitro groups can act as donor atoms, potentially leading to bridging coordination modes between two metal centers or chelation. The strong electron-withdrawing nature of the nitro group can modulate the Lewis acidity of the metal center, thereby influencing its catalytic activity. |
| Naphthalene π-System | Fused aromatic rings | In organometallic chemistry, the π-electrons of the naphthalene ring system can coordinate to transition metals in a η-fashion, as seen in chromium complexes. researchgate.net |
The synthesis of metal complexes with this compound could potentially lead to new catalysts for a variety of organic reactions. The specific substitution pattern on the naphthalene core, combined with the electronic effects of the nitrophenoxy groups, makes it an intriguing candidate for further research in the field of ligand development and homogeneous catalysis. Future studies would be needed to synthesize and characterize its metal complexes and to explore their catalytic potential.
Interdisciplinary Research Perspectives and Future Directions
Integration with Nanotechnology for Hybrid Functional Materials
The development of hybrid functional materials, which synergistically combine the properties of organic molecules with inorganic nanostructures, represents a frontier in materials science. The structural characteristics of 1,6-Bis(4-nitrophenoxy)naphthalene make it a compelling candidate for integration with various nanomaterials. The presence of aromatic rings allows for non-covalent interactions, such as π-π stacking, with carbon-based nanomaterials like graphene or carbon nanotubes. This could lead to the development of novel composites with enhanced electronic or mechanical properties.
Furthermore, the nitro groups on the terminal phenyl rings offer sites for chemical modification or coordination with metal nanoparticles. For instance, the reduction of the nitro groups to amines would provide reactive handles for covalent attachment to functionalized surfaces or for the in-situ growth of nanoparticles. This could pave the way for the creation of sophisticated sensors, where the naphthalene (B1677914) derivative acts as a molecular linker and the nanoparticles provide the signal transduction mechanism.
Table 1: Potential Nanomaterial Conjugates with this compound and Their Prospective Applications
| Nanomaterial | Potential Interaction Mechanism | Prospective Application |
| Graphene | π-π stacking | Enhanced conductive films, flexible electronics |
| Carbon Nanotubes | π-π stacking, surface adsorption | Reinforced polymer composites, field-effect transistors |
| Gold Nanoparticles | Coordination with reduced nitro groups | Colorimetric sensors, targeted drug delivery vehicles |
| Quantum Dots | Surface functionalization | Bio-imaging probes, light-emitting diodes (LEDs) |
Advanced Spectroscopic Probes for Real-Time Chemical Processes
The photophysical properties of naphthalene derivatives, often characterized by strong fluorescence, make them attractive candidates for spectroscopic probes. While the specific spectroscopic properties of this compound are not extensively documented, inferences can be drawn from related compounds. The extended π-system of the molecule is expected to result in absorption and emission in the UV-visible range.
The electron-withdrawing nature of the nitro groups can significantly influence the electronic structure and, consequently, the spectroscopic behavior of the molecule. This sensitivity to the electronic environment suggests that this compound could serve as a probe for monitoring chemical reactions in real-time. For example, changes in the local polarity or the binding of analytes to the phenoxy groups could induce shifts in the absorption or emission spectra, providing a direct readout of the process. The nitro groups themselves are Raman-active and could be utilized in surface-enhanced Raman spectroscopy (SERS) for ultra-sensitive detection.
Development of Novel Computational Approaches for Predictive Material Design
Computational chemistry offers a powerful toolkit for the predictive design of new materials, and this compound presents an excellent subject for such studies. Density Functional Theory (DFT) calculations can be employed to predict its molecular geometry, electronic structure, and spectroscopic properties. Such computational studies have been successfully applied to other naphthalene-based systems, providing valuable insights into their structure-property relationships.
Molecular dynamics (MD) simulations could be used to model the interaction of this compound with other molecules, surfaces, or nanomaterials. This would allow for the in-silico screening of its potential for self-assembly, its binding affinity to specific targets, and its conformational dynamics in different environments. These computational predictions can guide experimental efforts, saving significant time and resources in the discovery of new applications. For instance, modeling could help in designing derivatives with optimized geometries for specific host-guest interactions or with tailored electronic properties for use in organic electronics.
Exploration of Unconventional Reactivity and Catalysis
The reactivity of nitroaromatic compounds is a rich area of study. The nitro groups in this compound are strong electron-withdrawing groups, which deactivates the phenoxy rings towards electrophilic substitution but activates them towards nucleophilic aromatic substitution. This opens up possibilities for post-synthetic modification of the molecule, allowing for the introduction of a wide range of functional groups.
The reduction of the nitro groups to amines is a well-established transformation that can lead to the formation of new materials. These resulting diamine derivatives of the naphthalene-bis(phenoxy) core could serve as monomers for the synthesis of novel polyamides or polyimides with high thermal stability and specific optical properties. Furthermore, the presence of multiple aromatic rings and ether linkages suggests potential for the molecule to act as a ligand for transition metal catalysts. The coordination of metal ions to the oxygen atoms of the ether linkages or the nitrogen atoms of the reduced nitro groups could lead to the formation of catalytically active species for a variety of organic transformations.
Broadening the Scope of Naphthalene-Bis(phenoxy) Derivatives in Chemical Innovation
The study of this compound should be viewed within the broader context of naphthalene-bis(phenoxy) derivatives, a class of compounds with significant potential for chemical innovation. The naphthalene core provides a rigid and well-defined scaffold that can be functionalized at various positions, leading to a large diversity of structures with distinct properties.
By systematically varying the substituents on the phenoxy rings and exploring different isomers of the naphthalene core (e.g., 1,5-, 2,6-, or 2,7-disubstituted), a library of compounds can be generated. This structural diversity can be harnessed to develop materials with applications in areas such as liquid crystals, organic light-emitting diodes (OLEDs), and as chiral ligands in asymmetric catalysis. Research into related naphthalene derivatives has already demonstrated their utility in medicinal chemistry and materials science. The exploration of this compound and its analogs will undoubtedly contribute to this growing field and open up new avenues for the development of functional organic molecules.
Q & A
Q. What are the optimal synthetic routes for 1,6-Bis(4-nitrophenoxy)naphthalene, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution between 1,6-dihydroxynaphthalene and 4-nitrofluorobenzene. Key parameters include:
- Catalyst selection : Use anhydrous potassium carbonate or cesium carbonate to enhance reactivity.
- Solvent optimization : Polar aprotic solvents like dimethylformamide (DMF) improve solubility and reaction kinetics.
- Temperature control : Maintain 110–130°C to balance reaction rate and side-product formation.
Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity using HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm nitro group positioning and aromatic proton environments. Use deuterated DMSO for solubility.
- Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS (e.g., m/z 423.3 [M+H]) validates molecular weight. Cross-reference with NIST databases for fragmentation patterns .
- FTIR : Peaks at 1520 cm (asymmetric NO stretching) and 1340 cm (symmetric NO) confirm nitro functionality.
Advanced Research Questions
Q. How can computational methods predict the electronic properties of this compound, and what experimental validations are required?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox behavior. Software like Gaussian or COMSOL Multiphysics can model charge distribution and nitro group effects on aromaticity .
- Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data (λmax ~350 nm in DCM). Use cyclic voltammetry to verify predicted redox potentials.
Q. What strategies mitigate batch-to-batch variability in synthesis, particularly regarding nitro group regioselectivity?
- Methodological Answer :
- Reaction Monitoring : Use in-situ IR or Raman spectroscopy to track intermediate formation.
- Purification Protocols : Employ preparative HPLC with a phenyl-hexyl column to isolate isomers.
- Quality Control : Implement ICP-MS to detect trace metal catalysts (e.g., Pd from potential side reactions) that may influence reproducibility .
Data Reliability & Experimental Design
Q. How should researchers address discrepancies in reported toxicity data for this compound?
- Methodological Answer : Apply risk of bias assessment frameworks (e.g., Table C-5/C-6 from ):
- Confounding Variables : Ensure studies account for solvent residuals (e.g., DMF) in toxicity assays.
- Exposure Characterization : Validate dose metrics using LC-MS for actual compound concentration in test media .
- Selective Reporting : Cross-check raw data repositories (e.g., OSF, Zenodo) for unreported endpoints like subchronic effects.
Q. What factors are critical in designing stability studies for this compound under environmental conditions?
- Methodological Answer :
- Light Sensitivity : Conduct accelerated photodegradation tests using UV chambers (ISO 4892-2). Monitor nitro group reduction via LC-MS/MS .
- Thermal Stability : Use TGA/DSC to identify decomposition thresholds (>200°C).
- Hydrolytic Degradation : Test pH-dependent stability (pH 3–10) with SPE-based extraction to quantify degradation products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
